4,6-Dimethoxybenzo[d][1,3]dioxole
Description
Contextualizing the Benzo[d]chemicalbook.comnih.govdioxole Scaffold in Contemporary Organic Chemistry
The benzo[d] chemicalbook.comnih.govdioxole scaffold, also known as the methylenedioxyphenyl group, is a prominent structural motif in organic chemistry. chemicalbook.comwikipedia.org This bicyclic system, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is found in numerous natural products and has been a cornerstone in the development of a variety of synthetic compounds with diverse applications. chemicalbook.comwikipedia.orgworldresearchersassociations.com The presence of the dioxole ring, with its two oxygen atoms, imparts unique electronic properties to the aromatic system, making it electron-rich and influencing its reactivity in chemical transformations. chemicalbook.com
In contemporary organic chemistry, the benzo[d] chemicalbook.comnih.govdioxole scaffold serves as a versatile building block for the synthesis of complex molecules. worldresearchersassociations.comias.ac.in Its derivatives are explored for a range of potential applications, including in medicinal chemistry where they are investigated for anti-inflammatory, neuroprotective, and antibacterial properties. chemicalbook.comnih.gov For instance, derivatives of 5-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole have shown high antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the scaffold is a key component in the design of insect growth regulators, with some benzo[d] chemicalbook.comnih.govdioxole-6-benzamide derivatives showing inhibitory activity against chitinases. acs.org The synthesis of novel organoselenium compounds incorporating the benzo[d] chemicalbook.comnih.govdioxole subunit has also been an area of active research. ias.ac.in
Structural Characteristics and Systematic Nomenclature of 4,6-Dimethoxybenzo[d]chemicalbook.comnih.govdioxole
The systematic name for the compound of interest is 4,6-Dimethoxybenzo[d] chemicalbook.comnih.govdioxole. Its chemical structure consists of a central benzo[d] chemicalbook.comnih.govdioxole core with two methoxy (B1213986) (-OCH₃) groups attached to the benzene ring at positions 4 and 6.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 68803-49-6 |
| SMILES Code | COC1=CC(OC)=C2OCOC2=C1 |
Data sourced from available chemical databases. bldpharm.com
The molecule's geometry and electronic distribution are influenced by the interplay between the electron-donating methoxy groups and the electron-rich benzo[d] chemicalbook.comnih.govdioxole system.
Significance of Dimethoxy Substitutions on the Benzo[d]chemicalbook.comnih.govdioxole System
The presence and position of methoxy groups on an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. In the context of the benzo[d] chemicalbook.comnih.govdioxole system, the two methoxy groups at the 4 and 6 positions are expected to increase the electron density of the aromatic ring through their electron-donating mesomeric effect. This enhanced electron density can influence the molecule's reactivity in electrophilic aromatic substitution reactions and modify its interaction with biological targets.
Research on related compounds has shown that dimethoxy substitutions can lead to improved metabolic stability and absorption profiles in drug candidates. nih.gov For example, compounds with a 3,4-dimethoxyphenyl motif have demonstrated excellent metabolic stability. nih.gov While direct studies on the specific impact of 4,6-dimethoxy substitution on the benzo[d] chemicalbook.comnih.govdioxole scaffold are less common, the general principles of substituent effects in organic chemistry suggest that these groups play a crucial role in fine-tuning the molecule's properties. The strategic placement of such groups is a key aspect of lead optimization in drug discovery. nih.gov
Overview of Research Trajectories for the 4,6-Dimethoxybenzo[d]chemicalbook.comnih.govdioxole Framework
Research involving the 4,6-Dimethoxybenzo[d] chemicalbook.comnih.govdioxole framework and its derivatives is multifaceted. One significant area of investigation is its use as a synthon, or building block, in the total synthesis of natural products and other complex organic molecules. rsc.org The specific substitution pattern of this compound makes it a valuable precursor for creating more elaborate molecular architectures.
Furthermore, the broader class of benzodioxole derivatives is actively being explored for various biological activities. For instance, research has focused on their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai The modification of the benzodioxole scaffold, including the introduction of substituents like methoxy groups, is a key strategy in the development of new therapeutic agents. nih.gov For example, modifications to the 1,3-benzodioxole (B145889) moiety of noscapine, a natural compound, have led to derivatives with potent cytotoxic activity against cancer cells. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLYRAGVKQQJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies for 4,6 Dimethoxybenzo D 1 2 Dioxole and Its Analogues
Strategies for the De Novo Construction of the Benzo[d]ontosight.aiwikipedia.orgdioxole Core
The fundamental structure of these compounds, the benzo[d] ontosight.aiwikipedia.orgdioxole core, can be assembled through several key synthetic transformations. rsc.org This core is also referred to as a methylenedioxyphenyl group. wikipedia.orgwikipedia.org
A primary and straightforward method for constructing the benzo[d] ontosight.aiwikipedia.orgdioxole ring is the reaction of a catechol derivative with a dihalomethane. wikipedia.org For the synthesis of dimethoxy-substituted analogues, a suitably substituted catechol, such as 4,5-dimethoxy-1,2-benzenediol, serves as the key starting material. nih.gov This diol can be reacted with a methylene (B1212753) source, like dibromomethane (B42720) or dichloromethane, in the presence of a base to facilitate the cyclization and form the methylenedioxy bridge. nih.gov The base deprotonates the hydroxyl groups of the catechol, forming a nucleophilic phenoxide that subsequently displaces the halides on the methylene source in a Williamson ether synthesis-type reaction.
A study on the methylenation of substituted benzenes demonstrated that the reaction of 1,2-dihydroxy-substituted benzenes with bromochloromethane (B122714) and cesium carbonate can yield five-membered benzodioxole rings. researchgate.net
| Starting Material | Reagent | Product |
| Catechol | Dihalomethane | 1,3-Benzodioxole (B145889) wikipedia.org |
| 4,5-dimethoxy-1,2-benzenediol | Methylene chloride | 4,5-dimethoxy-1,3-benzodioxole nih.gov |
| 1,2-dihydroxy-substituted benzenes | Bromochloromethane | Benzodioxole derivatives researchgate.net |
The formation of the methylenedioxy ring can proceed through either electrophilic or nucleophilic pathways, depending on the specific reagents and reaction conditions.
Nucleophilic Pathways: As described in the cyclization of catechols, the reaction primarily follows a nucleophilic substitution mechanism. masterorganicchemistry.comyoutube.com The bis-phenoxide generated from the catechol acts as a potent nucleophile, attacking the electrophilic carbon of the dihalomethane. masterorganicchemistry.com Strong bases are often employed to ensure complete deprotonation of the catechol and drive the reaction forward. youtube.com
Electrophilic Pathways: While less common for the initial ring formation, electrophilic aromatic substitution can be used to modify the aromatic ring of a pre-existing benzodioxole. libretexts.org However, certain enzymatic processes in nature utilize what can be considered an electrophilic-type closure. For instance, enzymes in the cytochrome P450 superfamily can form methylenedioxy bridges by closing an adjacent phenol (B47542) and methoxy (B1213986) group. wikipedia.org
Directed Synthesis of Substituted Dimethoxybenzo[d]ontosight.aiwikipedia.orgdioxole Systems
The synthesis of specifically substituted dimethoxybenzo[d] ontosight.aiwikipedia.orgdioxole derivatives often begins with more readily available aromatic precursors, which are then elaborated to the target structure.
A common strategy involves starting with commercially available and often naturally derived oxygenated benzene (B151609) derivatives. For example, the natural synergist dillapiol, which is 4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole, has been synthesized from sesamol. researchgate.net This approach highlights the strategic introduction of substituents onto a pre-existing aromatic core before the formation of the dioxole ring or further functionalization.
In a different approach, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) has been synthesized from m-xylylene dimethyl ether and oxalyl chloride. google.com This intermediate is then demethylated using a Lewis acid to yield the final product. google.com
| Starting Material | Key Transformation(s) | Product |
| Sesamol | Introduction of methoxy and allyl groups | Dillapiol researchgate.net |
| m-Xylylene dimethyl ether | Reaction with oxalyl chloride, then demethylation | 2,2'-dihydroxy-4,4'-dimethoxybenzophenone google.com |
The introduction of methoxy groups onto a pre-formed benzodioxole skeleton is a key step in the synthesis of many target molecules. This is typically achieved through electrophilic aromatic substitution reactions. The benzodioxole ring is an electron-rich system, making it susceptible to attack by electrophiles. However, the directing effects of the existing substituents must be carefully considered.
For instance, formylation of a benzodioxole can be achieved via an electrophilic aromatic substitution reaction, and the resulting formyl group can then be converted into a methoxy group. researchgate.net This highlights a multi-step process for the introduction of the desired functionality. The position of the incoming electrophile is directed by the electron-donating nature of the benzodioxole ring system. libretexts.org
Synthesis of Specific 4,6-Dimethoxybenzo[d]ontosight.aiwikipedia.orgdioxole Derivatives
The synthesis of specific derivatives of 4,6-dimethoxybenzo[d] ontosight.aiwikipedia.orgdioxole often requires a combination of the strategies mentioned above, along with other modern synthetic methodologies. For example, the synthesis of new 1,3-benzodioxole derivatives has been achieved using the Suzuki-Miyaura coupling reaction. worldresearchersassociations.comresearchgate.net This powerful cross-coupling reaction allows for the formation of carbon-carbon bonds between the benzodioxole core and various aryl or vinyl partners.
In one reported synthesis, (6-bromobenzo[d] ontosight.aiwikipedia.orgdioxol-5-yl)methanol was used as a starting material. worldresearchersassociations.comresearchgate.net This compound was then converted to an azide, which underwent a Huisgen 1,3-dipolar cycloaddition. The resulting triazole was then subjected to a Suzuki-Miyaura coupling reaction with various boronic acids to furnish a library of substituted 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net While this example starts with a bromo-substituted benzodioxole, similar strategies could be applied to methoxy-substituted analogues.
The synthesis of various substituted benzo[d] ontosight.aiwikipedia.orgdioxole derivatives has also been reported for applications such as potent anticonvulsant agents and cytotoxic agents. nih.govnih.gov These syntheses often involve multi-step sequences starting from commercially available benzodioxole building blocks. researchgate.net
| Synthetic Strategy | Description | Example Application |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halo-benzodioxole with a boronic acid. worldresearchersassociations.comresearchgate.net | Synthesis of biaryl-substituted 1,3-benzodioxoles. worldresearchersassociations.comresearchgate.net |
| Huisgen 1,3-Dipolar Cycloaddition | "Click-reaction" to form a triazole ring attached to the benzodioxole core. worldresearchersassociations.comresearchgate.net | Creation of complex heterocyclic systems containing the benzodioxole moiety. worldresearchersassociations.comresearchgate.net |
Preparation of Carbonyl-Substituted Dimethoxybenzo[d]Current time information in Bangalore, IN.google.comdioxole Intermediates (e.g., aldehydes, carboxylic acids)
The introduction of carbonyl groups, such as aldehydes and carboxylic acids, onto the 4,6-dimethoxybenzo[d] Current time information in Bangalore, IN.google.comdioxole ring is a critical step for further molecular elaboration. These functional groups act as synthetic handles for constructing more complex molecules.
Aldehyde Synthesis:
Formylation is a primary method for introducing an aldehyde group. A notable example is the synthesis of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, an analogue of the target compound. mdpi.comresearchgate.net This process involves the formylation of a dihydroapiol derivative (4,7-dimethoxy-5-propyl-1,3-benzodioxole) using a prepared formylation mixture of ethyl formate (B1220265) and phosphorus pentachloride (which forms dichloromethyl methyl ether) in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) at low temperatures. mdpi.comresearchgate.net This electrophilic aromatic substitution reaction typically yields the aldehyde in high purity and yield after simple crystallization. mdpi.com
A general procedure for the synthesis of benzo[d] Current time information in Bangalore, IN.google.comdioxole-5-carbaldehyde oxime, another carbonyl derivative, involves reacting the parent aldehyde with hydroxylamine (B1172632) hydrochloride and sodium hydroxide (B78521) in an ethanol-water mixture. nih.gov This highlights a common subsequent reaction of the synthesized aldehyde.
Carboxylic Acid Synthesis:
The corresponding carboxylic acid, 4,6-dimethoxybenzo[d] Current time information in Bangalore, IN.google.comdioxole-5-carboxylic acid, is a key synthetic intermediate. chemicalbook.combldpharm.com While direct carboxylation methods exist, a common and efficient route is the oxidation of the corresponding aldehyde. Standard oxidizing agents can be employed for this transformation. Another approach involves the hydrolysis of ester precursors. For instance, benzodioxole acetic acid derivatives can be synthesized by the hydrolysis of their corresponding ketoesters using a base like sodium hydroxide (NaOH) in a solvent mixture, followed by acidification. nih.gov Similarly, the synthesis of various heterocyclic-carboxylic acids can be achieved by contacting an aqueous alkaline suspension of a halomethyl-substituted heterocycle with oxygen in the presence of a transition metal catalyst. google.com
Synthesis of Side-Chain Functionalized Dimethoxybenzo[d]Current time information in Bangalore, IN.google.comdioxole Compounds (e.g., ethanol (B145695) moieties)
Introducing functionalized side chains, particularly those with ethanol moieties, expands the synthetic utility of the dimethoxybenzo[d] Current time information in Bangalore, IN.google.comdioxole core.
One direct method to obtain a hydroxyalkyl side chain is through the reduction of a carbonyl group. For example, 5-(α-hydroxyalkyl)benzo Current time information in Bangalore, IN.google.comdioxols can be prepared by the reduction of the corresponding 5-alkanoylbenzo Current time information in Bangalore, IN.google.comdioxol. google.com This two-step process first involves a catalytic acylation of the benzodioxole ring to form the ketone, which is then reduced to the desired alcohol. google.com
Another strategy involves building the side chain from a suitable starting material. The synthesis of benzodioxole aryl acetate (B1210297) and acetic acid derivatives has been reported, starting from 3,4-(methylenedioxy)phenylacetic acid. nih.gov This involves esterification followed by further reactions to build the desired side-chain complexity. For instance, the synthesis of novel organoselenium compounds incorporating the benzo[d] Current time information in Bangalore, IN.google.comdioxole subunit has been achieved starting from piperonal, showcasing the versatility of aldehyde precursors in side-chain functionalization. ias.ac.in
Advanced Synthetic Techniques for Benzo[d]Current time information in Bangalore, IN.google.comdioxole Formation
Modern synthetic chemistry offers sophisticated methods for constructing the core benzo[d] Current time information in Bangalore, IN.google.comdioxole scaffold, including one-pot reactions and advanced catalytic systems that provide efficiency and control.
One-Pot and Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. mdpi.com Several MCRs have been developed for the synthesis of heterocyclic systems, including those related to the benzodioxole framework.
Benzodiazepine (B76468) Synthesis: A notable example is the catalyst-free, three-component reaction of a benzimidazole (B57391) derivative, an isocyanide, and acetone (B3395972) to form benzodiazepine scaffolds. nih.gov Another approach uses an acidic ionic liquid under ultrasound irradiation for the multicomponent reaction of o-phenylenediamine, various aldehydes, and dimedone to yield benzodiazepines. researchgate.net These methods highlight the power of MCRs in rapidly assembling complex heterocyclic structures from simple precursors. nih.govresearchgate.net
Thiazolidin-4-one Synthesis: The synthesis of thiazolidin-4-one derivatives incorporating a benzo[d] Current time information in Bangalore, IN.google.comdioxole moiety has been achieved through a one-pot, three-component reaction of 3,4,5-trimethoxybenzaldehyde, mercaptoacetic acid, and 3,4-(methylenedioxy)benzylamine in the absence of a solvent. nih.gov The reaction proceeds through imine formation, nucleophilic attack by the sulfur atom, and subsequent intramolecular cyclization. nih.gov
Catalytic Approaches in Dioxole Ring Construction
Catalysis is central to the efficient and selective formation of the 1,3-dioxole (B15492876) ring. Both acid and metal catalysts are widely employed.
Acid Catalysis: The traditional and widely used method for forming the dioxole ring is the acetalization reaction between a catechol (a 1,2-dihydroxybenzene) and a carbonyl compound (aldehyde or ketone). This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org For instance, 4,5-dimethoxy-1,2-benzenediol can react with methylene chloride under alkaline conditions to form 5,6-dimethoxybenzo-1,3-dioxole. nih.gov Carbon-based solid acids have also proven to be effective catalysts for the reaction between pyrocatechol (B87986) and aldehydes or ketones, achieving high conversion and selectivity. google.com Silica gel and alumina (B75360) can also catalyze the condensation of ethylene (B1197577) glycol with carbonyl compounds to form 1,3-dioxolanes, often under solvent-free conditions. researchgate.net
Metal Catalysis: More advanced catalytic systems offer enhanced control and efficiency. Rhodium(II) complexes have been used to catalyze an asymmetric three-component cascade reaction involving ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with high enantioselectivity. nih.gov This method proceeds through the formation of a carbonyl ylide, which undergoes stereoselective cyclization. nih.gov Palladium-catalyzed reactions have also been instrumental in building complex molecules containing the benzodioxole unit, such as in the unified total synthesis of various benzylisoquinoline alkaloids. rsc.org Furthermore, Suzuki-Miyaura coupling reactions, catalyzed by palladium complexes, are used to functionalize pre-existing bromo-substituted benzodioxole rings, demonstrating the integration of catalytic C-C bond formation with the benzodioxole scaffold. researchgate.networldresearchersassociations.com Copper iodide (CuI) has been shown to mediate the synthesis of functionalized 4H-benzo[d] Current time information in Bangalore, IN.google.comdioxin-4-ones from salicylic (B10762653) acids and acetylenic esters. rsc.orgnih.gov
Chemical Reactivity and Mechanistic Transformations of 4,6 Dimethoxybenzo D 1 2 Dioxole
Reactivity of the Methylenedioxy Ring System
The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxy group, is a common structural motif in natural products and synthetic compounds. Its reactivity is a subject of significant interest in organic synthesis.
The methylene (B1212753) bridge of the dioxole ring is susceptible to cleavage under specific reaction conditions, offering a pathway to catechol derivatives. Reagents such as lead tetraacetate and a combination of aluminum tribromide and ethanethiol (B150549) have been explored for this purpose.
Lead Tetraacetate: Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent capable of cleaving 1,2-diols and related structures. wikipedia.org While direct studies on 4,6-dimethoxybenzo[d] bldpharm.comorgsyn.orgdioxole are not extensively detailed in the provided results, the known reactivity of lead tetraacetate with similar systems suggests its potential for cleaving the methylene bridge. orgsyn.orgwikipedia.org This type of reaction often proceeds through a cyclic intermediate.
Aluminum Tribromide/Ethanethiol: The combination of a Lewis acid like aluminum tribromide with a soft nucleophile such as ethanethiol provides a potent system for the cleavage of ether linkages, including the methylene bridge of a methylenedioxy group. This method is often favored for its efficacy in dealkylation reactions.
Table 1: Reagents for Selective Methylene Bridge Cleavage
| Reagent | Description |
|---|---|
| Lead Tetraacetate | A strong oxidizing agent used for various transformations, including the cleavage of 1,2-diols. wikipedia.org |
| Aluminum Tribromide/Ethanethiol | A reagent system effective for the cleavage of ether bonds. |
The 1,3-dioxole (B15492876) ring can undergo oxidative deconstruction, leading to the formation of catechols or other oxidized aromatic species. This transformation is significant as it unmasks the underlying catechol structure, which can then participate in further reactions. The specific products formed depend on the oxidant used and the reaction conditions. After the ring opening, the resulting hydroxyl-substituted structures become more hydrophilic. nih.gov
Mechanistic studies, both theoretical and experimental, have provided insights into the process of dioxole ring opening. These studies often focus on the initial steps of the reaction, such as the formation of a carbocation or a radical intermediate at the methylene carbon, followed by attack of a nucleophile or further oxidation. The stability of these intermediates is influenced by the substituents on the aromatic ring. In the case of 4,6-dimethoxybenzo[d] bldpharm.comorgsyn.orgdioxole, the electron-donating methoxy (B1213986) groups would be expected to stabilize any cationic intermediates formed during the ring-opening process.
Reactivity of the Methoxy Substituents
When both methoxy and methylenedioxy groups are present, the chemoselectivity of a given reaction becomes a key consideration. The relative reactivity of these two groups depends on the specific reagents and conditions employed. For instance, certain reagents may preferentially cleave the methylene bridge of the dioxole ring, while others may favor demethylation of the methoxy groups. The electronic effects of both groups on the aromatic ring influence the regioselectivity of electrophilic aromatic substitution reactions.
The methoxy groups can be cleaved to yield the corresponding phenol (B47542) derivatives. This demethylation is a common transformation in organic synthesis and can be achieved using a variety of reagents, most notably strong Lewis acids or proton acids. The choice of demethylating agent can sometimes allow for selective removal of one methoxy group over the other, or selective cleavage of the methoxy groups in the presence of the methylenedioxy ring.
Table 2: Functional Group Transformations
| Functional Group | Transformation | Reagents/Conditions |
|---|---|---|
| Methylenedioxy | Bridge Cleavage | Lead Tetraacetate, Aluminum Tribromide/Ethanethiol |
| Methylenedioxy | Oxidative Deconstruction | Various Oxidizing Agents |
| Methoxy | Demethylation | Strong Lewis or Protic Acids |
Electrophilic Aromatic Substitution on the Dimethoxybenzo[d]nih.govresearchgate.netdioxole Nucleus
The presence of two methoxy groups and the methylenedioxy bridge, all of which are electron-donating, significantly activates the benzene (B151609) ring of 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole towards electrophilic aromatic substitution. These directing groups primarily favor substitution at the ortho and para positions. Given the substitution pattern of the parent molecule, the positions ortho and para to the activating groups are key sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions on 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole would be expected to be mild due to the high reactivity of the substrate.
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring typically involves the use of nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For highly activated rings, such as those with multiple electron-donating groups, milder conditions, sometimes just nitric acid alone, may be sufficient. masterorganicchemistry.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is another common electrophilic aromatic substitution. For activated systems, this can often be achieved without a Lewis acid catalyst, using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. Due to the high reactivity of the 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole nucleus, polysubstitution can be a significant side reaction in Friedel-Crafts alkylation. mnstate.edu Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally less prone to multiple substitutions. The reaction is typically carried out using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mdpi.com Continuous flow processes using heterogeneous catalysts are also being developed for the acylation of related benzodioxoles. mdpi.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole
| Reaction Type | Reagents | Probable Product(s) | Notes |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4,6-dimethoxybenzo[d] nih.govresearchgate.netdioxole | The position of substitution is directed by the activating groups. |
| Bromination | Br₂, Acetic Acid | 5-Bromo-4,6-dimethoxybenzo[d] nih.govresearchgate.netdioxole | Mild conditions are likely sufficient due to the activated ring system. |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxol-5-yl)ethan-1-one | Acylation is generally preferred over alkylation to avoid polysubstitution. |
Nucleophilic Additions and Substitutions on Substituted Derivatives
While the electron-rich nature of the 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole ring makes it inherently unreactive towards nucleophiles, derivatives of this compound bearing electron-withdrawing groups or suitable leaving groups can undergo nucleophilic reactions.
Nucleophilic Aromatic Substitution (SNA_r): For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically nitro groups, and there must be a good leaving group (e.g., a halide) present. For instance, a hypothetical 5-nitro-7-chloro-4,6-dimethoxybenzo[d] nih.govresearchgate.netdioxole could potentially undergo nucleophilic substitution of the chloride by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Nucleophilic Addition to Derivatives: Derivatives of 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole that contain carbonyl groups, such as aldehydes or ketones, can undergo nucleophilic addition reactions. For example, an aldehyde derivative can react with Grignard reagents or organolithium compounds to form secondary alcohols. Similarly, a ketone derivative would yield a tertiary alcohol. The development of multi-component reactions involving the in-situ generation of reactive intermediates like o-quinone methides from salicylaldehyde (B1680747) derivatives and their subsequent trapping by nucleophiles represents a sophisticated strategy for constructing complex molecular architectures. nih.gov
Transition Metal-Mediated and Catalyzed Reactions at the Benzo[d]nih.govresearchgate.netdioxole Core
Transition metal catalysis offers powerful tools for the functionalization of aromatic rings, including the benzo[d] nih.govresearchgate.netdioxole core. These methods often provide high selectivity and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. mdpi.com For example, a bromo-substituted derivative of 4,6-dimethoxybenzo[d] nih.govresearchgate.netdioxole could be coupled with a boronic acid in the presence of a palladium catalyst and a base to introduce a new aryl or alkyl group. mdpi.com
Furthermore, transition metal-catalyzed C-H bond activation has emerged as a highly efficient strategy for the direct functionalization of arenes. nih.govdntb.gov.ua This approach avoids the need for pre-functionalized starting materials. For the 4,6-dimethoxybenzo[d] nih.govresearchgate.netdioxole system, a transition metal catalyst could potentially activate a C-H bond, allowing for the introduction of various functional groups.
Table 2: Examples of Transition Metal-Catalyzed Reactions on Benzodioxole Derivatives
| Reaction Type | Catalyst System | Substrate Example | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Bromo-substituted benzodioxole | Aryl-substituted benzodioxole |
| C-H Olefination | Pd(OAc)₂, S,O-ligand | Benzodioxole | Olefinated benzodioxole |
| C-N Cross-Coupling | Pd catalyst, biaryl ligand | Halo-substituted benzodioxole and an amine | Amino-substituted benzodioxole |
Mechanistic Investigations of Catalyzed C-H Bond Cleavage Reactions
The mechanism of transition metal-catalyzed C-H bond cleavage is a subject of intensive research. For palladium-catalyzed reactions, the catalytic cycle generally involves several key steps: oxidative addition, C-H activation, migratory insertion, and reductive elimination. wildlife-biodiversity.com
Mechanistic studies on palladium-catalyzed C-H olefination of arenes promoted by S,O-ligands have shown that the C-H activation step is often the rate-determining step. nih.govrsc.org The ligand plays a crucial role in promoting the formation of more reactive cationic palladium species, which facilitates the C-H cleavage. nih.govrsc.org
In the context of palladium-catalyzed C-N cross-coupling reactions, kinetic studies have provided insights into the reaction pathways. researchgate.net The resting state of the catalyst and the relative rates of the different steps in the catalytic cycle can be influenced by the nature of the ligands, the substrates, and the reaction conditions. researchgate.net Understanding these mechanistic details is essential for the development of more efficient and selective catalytic systems for the functionalization of molecules like 4,6-Dimethoxybenzo[d] nih.govresearchgate.netdioxole. wildlife-biodiversity.com
Theoretical and Computational Investigations of 4,6 Dimethoxybenzo D 1 2 Dioxole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic nature of 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole. These methods, primarily based on solving approximations of the Schrödinger equation, provide a detailed picture of the molecule's electron distribution, which in turn governs its geometry, stability, and reactivity. nih.gov
One of the most common approaches is Density Functional Theory (DFT), which calculates the electron density to determine the energy of the system. For 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole, DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations often utilize basis sets like 6-311++G(d,p) to provide a high level of accuracy. researchgate.net
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole, the oxygen atoms of the methoxy (B1213986) and dioxole groups are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. nih.gov
Table 1: Predicted Electronic Properties of a Benzo[d] nih.govnih.govdioxole Derivative (Note: This table is illustrative, based on typical values for similar structures, as specific data for 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole is not readily available in published literature.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Polarity and intermolecular interactions |
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving benzo[d] nih.govnih.govdioxole derivatives. It allows researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most likely reaction pathway. researchgate.netmdpi.com
For instance, in cycloaddition reactions, a common transformation for such compounds, DFT can be used to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net By calculating the activation energies for different possible routes, the regioselectivity and stereoselectivity of the reaction can be predicted. mdpi.com The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state connects the reactants and the desired products. mdpi.com
The influence of solvents on reaction pathways can also be modeled using DFT in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM). This is crucial as the solvent can significantly affect the stability of charged intermediates and transition states, thereby altering the reaction's kinetics and thermodynamics. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
The benzo[d] nih.govnih.govdioxole core, fused with a benzene (B151609) ring, has a degree of conformational flexibility, particularly with respect to the dioxole ring puckering and the orientation of the methoxy substituents. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. nih.gov
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion over time, a trajectory of the molecule's movements is generated. nih.gov
Analysis of the MD trajectory for 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole would reveal the preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a specific solvent). It can identify the most stable conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its properties and its interactions with other molecules. nih.gov For example, the relative orientation of the methoxy groups could significantly impact the molecule's dipole moment and its ability to fit into a receptor's binding site.
In Silico Molecular Docking Studies of Benzo[d]nih.govnih.govdioxole Derivatives (Predictive Interaction Analysis)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other biological macromolecule. dergipark.org.tr This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov
For derivatives of benzo[d] nih.govnih.govdioxole, molecular docking can be used to predict their binding affinity and mode of interaction with various biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the different poses using a scoring function, which estimates the binding free energy. ugm.ac.idugm.ac.id
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. dergipark.org.tr For example, the oxygen atoms of the methoxy and dioxole groups in 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole could act as hydrogen bond acceptors, while the aromatic ring system could engage in pi-pi stacking interactions.
Table 2: Illustrative Molecular Docking Results for a Benzo[d] nih.govnih.govdioxole Derivative with a Target Protein (Note: This table is a hypothetical representation to illustrate the type of data obtained from molecular docking studies.)
| Parameter | Value/Description |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, SER 120, PHE 345 |
| Key Interactions | Hydrogen bond with SER 120, Pi-pi stacking with TYR 234 |
The results of molecular docking studies can provide valuable hypotheses about the biological activity of benzo[d] nih.govnih.govdioxole derivatives and guide the design of new compounds with improved potency and selectivity. nih.gov
Computational Approaches to Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. Computational methods offer a quantitative way to explore these relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). nih.gov
For 4,6-Dimethoxybenzo[d] nih.govnih.govdioxole and its derivatives, computational approaches can be used to calculate a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By correlating these descriptors with experimentally observed reactivity or biological activity for a series of related compounds, a predictive model can be built. nih.gov
For example, the reactivity of the benzene ring in electrophilic substitution reactions could be correlated with the calculated electron density at different positions on the ring. Similarly, the biological activity of a series of derivatives could be modeled based on a combination of descriptors that account for their size, shape, and electronic properties. These models can then be used to predict the reactivity and activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govdntb.gov.ua
Utility As a Synthetic Synthon and Precursor in Complex Organic Synthesis
Application in the Synthesis of Natural Product Analogues
The structural framework of 4,6-Dimethoxybenzo[d] mdpi.comnih.govdioxole is a key component in the synthesis of various analogues of naturally occurring compounds, prized for their potential therapeutic properties.
A derivative of the core compound, 4,7-dimethoxybenzo[d] mdpi.comnih.govdioxole-5-carbaldehyde, has been effectively utilized as a starting material for the synthesis of the natural coumarin (B35378) sabandin. mdpi.com This synthetic route involves several modified literature steps, including a selenium dioxide-catalyzed Baeyer–Villiger reaction to form a phenol (B47542), followed by formylation to yield the aldehyde, and finally a Wittig condensation. mdpi.com
Furthermore, sabandin itself serves as a precursor for the synthesis of a novel 5,8-dimethoxy derivative of esculetin. mdpi.com This is achieved through a selective cleavage of the methylene (B1212753) bridge in sabandin via acetoxylation using lead tetraacetate, followed by acid hydrolysis. mdpi.com Esculetin (6,7-dihydroxycoumarin) and its derivatives are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.gov The ability to synthesize analogues of esculetin, such as 5,8-dimethoxyesculetin, opens avenues for developing new therapeutic agents. mdpi.com
Table 1: Synthesis of Coumarin Derivatives
| Starting Material | Key Transformation(s) | Intermediate/Final Product(s) | Potential Application |
|---|---|---|---|
| 4,7-Dimethoxybenzo[d] mdpi.comnih.govdioxole-5-carbaldehyde | Baeyer–Villiger reaction, Wittig condensation | Sabandin | Precursor for other coumarins |
The benzodioxole moiety is a fundamental structural unit in many lignans, a class of polyphenolic compounds with diverse biological activities. While direct synthesis from 4,6-Dimethoxybenzo[d] mdpi.comnih.govdioxole is not extensively documented in the provided results, a closely related structure, 7-Methoxy-6-(3,4,5-trimethoxyphenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxylic Acid, has been employed in the synthesis of the tetracyclic framework of polycyclic spiro lignans. beilstein-journals.org The synthetic strategy involves a Suzuki coupling to create the biaryl bond, followed by a Friedel–Crafts acylation to construct the fluorene (B118485) framework. beilstein-journals.org Subsequent Grignard reaction and acid-mediated cyclization complete the spiro cyclic ether ring. beilstein-journals.org This demonstrates the utility of substituted benzodioxole structures as key building blocks for assembling complex lignan (B3055560) and spiro lignan scaffolds.
Combretastatins are a class of natural stilbenes, with Combretastatin (B1194345) A-4 (CA-4) being a potent inhibitor of tubulin polymerization, making it a significant lead compound in cancer research. nih.gov The structure of CA-4 features two phenyl rings, a trimethoxyphenyl 'A' ring and a 'B' ring, connected by an ethene bridge. nih.gov The 'B' ring is a critical area for structural modification to enhance activity and improve pharmaceutical properties. nih.govnih.gov Although a direct synthesis of a combretastatin analogue using 4,6-Dimethoxybenzo[d] mdpi.comnih.govdioxole as the B-ring was not found in the search results, the synthesis of novel analogues often involves the modification of this ring with various alkoxy and hydroxy groups. nih.govnih.gov The polyalkoxy substitution pattern of 4,6-Dimethoxybenzo[d] mdpi.comnih.govdioxole makes it a plausible candidate for incorporation as a modified B-ring in the design and synthesis of new combretastatin analogues aimed at overcoming issues like poor water solubility or drug resistance.
Role in the Construction of Heterocyclic Systems Containing the Benzodioxole Moiety
The 1,3-benzodioxole (B145889) ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. semanticscholar.orgresearchgate.net 4,6-Dimethoxybenzo[d] mdpi.comnih.govdioxole, as a functionalized derivative, is a valuable precursor for a variety of heterocyclic systems. For instance, benzodioxole derivatives have been used to synthesize 5-(benzo[d] mdpi.comnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives, which have shown antibacterial activity. Another synthetic route starting from (6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methanol leads to the formation of 1,2,3-triazole derivatives via a Huisgen 1,3-dipolar cycloaddition ("click reaction"), which can be further functionalized using Suzuki-Miyaura coupling reactions. semanticscholar.orgresearchgate.net Furthermore, the benzodioxole framework is central to the unified total synthesis of various benzylisoquinoline alkaloids, including aporphines, coptisines, and dibenzopyrrocolines.
Table 2: Heterocyclic Systems Derived from Benzodioxole Precursors
| Precursor Type | Reaction Type(s) | Resulting Heterocyclic System | Reference(s) |
|---|---|---|---|
| Benzodioxole Chalcones | 1,3-Dipolar Cycloaddition | Spirooxindole Pyrrolidine | |
| (6-Bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methanol | Azide Formation, Cycloaddition, Suzuki-Miyaura Coupling | Substituted 1,2,3-Triazoles | semanticscholar.orgresearchgate.net |
Synthesis of Advanced Organic Intermediates for Pharmaceutical Research
The structural attributes of 4,6-Dimethoxybenzo[d] mdpi.comnih.govdioxole make it an important intermediate in the synthesis of more complex molecules targeted for pharmaceutical research. Its derivatives serve as building blocks that can be elaborated into a wide range of bioactive compounds. For example, derivatives of 1,3-benzodioxole have been investigated for their potential antimicrobial, antifungal, and anticancer properties.
A specific example is the availability of (4,7-Dimethoxybenzo[d] mdpi.comnih.govdioxol-5-yl)methanamine hydrochloride as a chemical intermediate. This compound provides a handle for introducing the dimethoxybenzodioxole moiety into larger molecular frameworks through reactions involving the amine group. The synthesis of 4H-benzo[d] mdpi.comnih.govdioxin-4-one derivatives, which are active cores in various biologically active molecules like topoisomerase I inhibitors, represents another area where benzodioxole-type structures are crucial intermediates. The development of new synthetic methods to create these intermediates is an active area of research, facilitating the discovery of new drug candidates.
Table 3: Advanced Organic Intermediates and Their Potential Applications
| Intermediate | Synthetic Utility | Potential Therapeutic Area |
|---|---|---|
| (4,7-Dimethoxybenzo[d] mdpi.comnih.govdioxol-5-yl)methanamine hydrochloride | Building block for larger molecules via amine functionalization | General Pharmaceutical Research |
| 4H-Benzo[d] mdpi.comnih.govdioxin-4-one derivatives | Core structure for bioactive molecules | Anticancer (Topoisomerase I inhibitors), Antiplasmodial |
Derivatization and Analog Generation for Academic Structure Function Studies
Systematic Structural Modification of the 4,6-Dimethoxybenzo[d]Current time information in Bangalore, IN.nih.govdioxole Core
The 4,6-dimethoxybenzo[d] Current time information in Bangalore, IN.nih.govdioxole scaffold offers several sites for systematic structural modification, including the aromatic ring, the methoxy (B1213986) groups, and the methylenedioxy bridge. These modifications are crucial for understanding the molecule's structure-activity relationships.
Electrophilic aromatic substitution reactions are a primary method for introducing new functional groups onto the benzene (B151609) ring. The positions of these substitutions are directed by the existing methoxy and methylenedioxy groups. Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.
Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) which can act as synthetic handles for cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups to modulate the lipophilicity and steric profile of the molecule.
Demethylation of the methoxy groups to yield hydroxyl functionalities provides another avenue for modification. These hydroxyl groups can then be re-alkylated with different alkyl groups or used as points for ester or ether linkages.
Modification of the methylenedioxy bridge is more challenging but can be achieved through specific synthetic routes, potentially involving ring-opening and re-closure with different reagents to introduce substituents on the methylene (B1212753) carbon.
Synthesis of Functionalized Analogues via Side-Chain Elaborationresearchgate.networldresearchersassociations.com
The introduction and subsequent elaboration of side-chains on the 4,6-dimethoxybenzo[d] Current time information in Bangalore, IN.nih.govdioxole core is a powerful strategy for generating a diverse range of analogs. This approach allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
One common strategy involves the formylation or acylation of the aromatic ring, followed by further reactions of the introduced carbonyl group. For instance, a formyl group can be converted into a variety of other functionalities:
Reductive amination: To introduce amine-containing side-chains.
Wittig reaction: To introduce carbon-carbon double bonds, which can be further functionalized.
Aldol condensation: To build more complex carbon skeletons.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to attach new aryl or alkyl groups to the benzodioxole core. researchgate.networldresearchersassociations.com This is typically achieved by first introducing a halogen (e.g., bromine) onto the aromatic ring, which then serves as the coupling partner for a boronic acid or ester. researchgate.networldresearchersassociations.com This method provides a versatile route to biaryl structures and other complex analogs.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | Aryl or alkyl substituent |
| Huisgen 1,3-Dipolar Cycloaddition | Azide, alkyne, Cu(I) catalyst | Triazole ring |
| Appel Reaction | CBr4, PPh3 | Bromomethyl group |
| Nucleophilic Substitution | Sodium azide | Azidomethyl group |
A table summarizing common reactions for side-chain elaboration on the benzodioxole core.
Exploration of Isomeric Dimethoxybenzo[d]Current time information in Bangalore, IN.nih.govdioxole Derivativesmdpi.com
The synthesis and study of isomeric dimethoxybenzo[d] Current time information in Bangalore, IN.nih.govdioxole derivatives are crucial for understanding the impact of substituent positioning on the molecule's properties. By comparing the biological activities and chemical characteristics of isomers such as 4,7-dimethoxy-, and 5,6-dimethoxybenzo[d] Current time information in Bangalore, IN.nih.govdioxole with the 4,6-dimethoxy isomer, researchers can gain insights into the specific steric and electronic requirements for a desired function.
The synthesis of these isomers often starts from differently substituted catechols or requires specific directing groups to achieve the desired regiochemistry of methoxylation. For example, the synthesis of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde has been reported starting from apiol, which is 4,7-dimethoxy-5-allyl-1,3-benzodioxole. mdpi.com This highlights how naturally occurring benzodioxoles can serve as starting materials for the synthesis of specific isomers.
The differential placement of the methoxy groups can significantly influence the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions and its ability to interact with biological targets.
Strategies for Diversity-Oriented Synthesis from the Central Scaffoldnih.govresearchgate.netfrontiersin.org
Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material. The 4,6-dimethoxybenzo[d] Current time information in Bangalore, IN.nih.govdioxole scaffold is an excellent starting point for DOS due to its multiple functionalization sites.
A DOS strategy could involve a branching reaction pathway where the central scaffold is subjected to a variety of reaction conditions to produce a library of compounds with different skeletons and functional group arrangements. Key strategies include:
Build/Couple/Pair Strategy: This involves synthesizing building blocks from the 4,6-dimethoxybenzo[d] Current time information in Bangalore, IN.nih.govdioxole core, coupling them with other diverse building blocks, and then pairing them through intramolecular reactions to generate complex and diverse scaffolds. frontiersin.org
Multi-component Reactions: Utilizing reactions like the Ugi or Passerini reaction to introduce multiple points of diversity in a single step.
Ring-Distortion Strategies: Employing reactions that alter the core ring structure, such as ring-closing metathesis or cycloaddition reactions, to generate novel polycyclic systems. nih.govresearchgate.net
Future Research Directions and Emerging Trends for 4,6 Dimethoxybenzo D 1 2 Dioxole
Development of Novel and Efficient Synthetic Routes
The creation of polysubstituted aromatic compounds like 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole necessitates strategic and efficient synthetic planning. Future research will likely focus on moving beyond classical multi-step procedures to more atom-economical and environmentally benign methods.
A primary precursor for the benzodioxole ring is a substituted catechol. The synthesis of the required 4,5-dimethoxycatechol (4,5-dimethoxy-1,2-benzenediol) has been documented and can serve as a key starting point. nih.gov The classical approach for forming the dioxole ring involves the reaction of a catechol with a dihalomethane under basic conditions. Future research could optimize this process by exploring alternative methylene (B1212753) sources and reaction conditions to improve yields and minimize waste.
Key areas for future synthetic development include:
Convergent Synthesis: Designing routes where the benzodioxole core is formed late in the synthesis from more complex, functionalized precursors. This could involve transition-metal-catalyzed cyclization reactions.
From-Renewable-Feedstock Approaches: Investigating synthetic pathways that begin with readily available, renewable materials like vanillin (B372448) or other lignin-derived phenols. This would involve sequences of demethylation, hydroxylation, and ring closure, which present significant regioselectivity challenges that need to be overcome. sciencemadness.org
Modern Synthetic Technologies: The application of microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and improve yields for key steps, such as the etherification to form the dioxole ring. nih.govmdpi.com
A comparison of potential synthetic strategies is outlined in the table below.
| MAOS-Assisted Synthesis | Catechol precursor, methylene source | Rapid reaction times, potentially higher yields, improved energy efficiency. nih.govmdpi.com | Requires specialized equipment, optimization for specific substrates. |
Advanced Mechanistic Elucidation of Key Transformations
The electron-donating nature of both the methylenedioxy bridge and the two methoxy (B1213986) groups makes the aromatic ring of 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole highly activated towards electrophilic substitution. A crucial area of future research will be the detailed mechanistic investigation of its reactivity to enable precise control over the synthesis of its derivatives.
Future mechanistic studies would likely focus on:
Regioselectivity of Electrophilic Aromatic Substitution: The positions ortho and para to the existing oxygen substituents are activated. However, the directing effects of the methoxy groups and the fused dioxole ring will compete. Advanced computational studies (e.g., DFT calculations) combined with experimental work will be needed to predict and confirm the outcomes of reactions like nitration, halogenation, and Friedel-Crafts reactions.
Transition-Metal-Catalyzed Cross-Coupling: Derivatives of 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole, such as its bromo- or iodo-substituted analogues, would be valuable substrates for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). researchgate.networldresearchersassociations.comyoutube.com Mechanistic studies would probe the kinetics of oxidative addition, transmetalation, and reductive elimination steps, focusing on how the electron-rich scaffold influences the catalytic cycle and the stability of organometallic intermediates.
Ring-Opening and Modification: Investigating the stability of the dioxole ring under various conditions (e.g., strongly acidic or basic media) and exploring controlled ring-opening reactions could provide pathways to other classes of highly functionalized catechols.
Exploration of New Catalytic Applications in Synthesis
The unique electronic profile of 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole makes it an attractive platform for the design of novel ligands for transition-metal catalysis. The high electron density of the aromatic system can be used to modulate the electronic properties of a metal center, thereby influencing its catalytic activity.
Emerging trends in this area are expected to include:
Development of Novel Phosphine (B1218219) Ligands: Functionalizing the scaffold with phosphine groups would create new bidentate or monodentate ligands. The strong electron-donating character of the 4,6-dimethoxybenzodioxole backbone could enhance the catalytic activity of palladium or nickel complexes in cross-coupling reactions. sigmaaldrich.comnih.gov Research would focus on synthesizing these ligands and evaluating their performance in challenging coupling reactions, such as those involving sterically hindered substrates or the formation of C-N and C-O bonds.
Chiral Ligands for Asymmetric Catalysis: The introduction of chiral elements to the scaffold could lead to a new class of ligands for asymmetric catalysis. The rigid benzodioxole core could provide a well-defined steric environment around the metal center, potentially leading to high enantioselectivity in reactions like asymmetric hydrogenation or allylic alkylation.
Organocatalysis: The inherent properties of the molecule could be exploited in organocatalysis, either directly or as a precursor to more complex catalysts. For example, it could serve as a core for frustrated Lewis pairs or other non-metallic catalytic systems.
Table 2: Potential Catalytic Systems Incorporating the 4,6-Dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole Scaffold
| Catalyst Type | Metal Center | Potential Applications | Rationale for Use |
|---|---|---|---|
| Phosphine Ligand Complex | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, Buchwald-Hartwig, Sonogashira cross-coupling reactions. youtube.comsigmaaldrich.com | The electron-rich scaffold can increase the rate of oxidative addition and stabilize the catalytic species. |
| N-Heterocyclic Carbene (NHC) Ligand Complex | Ruthenium (Ru), Iridium (Ir), Gold (Au) | Metathesis, C-H activation, various addition reactions. | The scaffold can be used to tune the steric and electronic properties of the NHC ligand. |
| Asymmetric Ligand Complex | Rhodium (Rh), Ruthenium (Ru), Palladium (Pd) | Asymmetric hydrogenation, asymmetric allylic substitution. | A rigid, chiral environment can be constructed on the benzodioxole backbone to induce high stereoselectivity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of derivatives of 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole, integration with modern synthesis technologies is essential. Flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, and scalability. up.ac.za
Future research in this domain will likely involve:
Continuous Flow Synthesis of the Core Scaffold: Translating the optimal batch synthesis of 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole into a continuous flow process. This could improve safety, especially if hazardous reagents or exothermic reactions are involved, and allow for large-scale production with a smaller footprint. researchgate.net Flow reactors enable precise control over reaction time, temperature, and mixing, often leading to higher yields and purities compared to batch processes. up.ac.za
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives. researchgate.net By coupling a flow-synthesized core molecule with a series of automated reaction steps (e.g., coupling, functional group interconversion), a wide range of analogues can be produced for screening in materials science or medicinal chemistry applications.
Telescoped and Multi-step Flow Reactions: Developing multi-step, continuous-flow sequences where the crude output from one reaction is directly used as the input for the next, eliminating the need for intermediate workup and purification steps. This approach could be used to build complex molecules on the 4,6-dimethoxybenzo[d] Current time information in Vanderburgh County, US.nih.govdioxole scaffold in a highly streamlined and efficient manner. researchgate.net
The adoption of these technologies will be critical for unlocking the full potential of this and other polysubstituted heterocyclic systems, enabling their transition from academic curiosities to valuable building blocks in various scientific fields.
Q & A
Basic Question: What are the standard synthetic routes for preparing 4,6-Dimethoxybenzo[d][1,3]dioxole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization or substitution reactions starting from substituted benzaldehyde or benzoic acid derivatives. For example, derivatives of benzo[1,3]dioxoles are often synthesized via acid-catalyzed condensation or nucleophilic substitution under reflux conditions. A common method involves reacting substituted benzaldehydes with hydrazide intermediates in ethanol or DMSO, followed by reflux and crystallization (e.g., 65% yield achieved via 18-hour reflux in DMSO ). Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times.
- Catalyst : Glacial acetic acid or Lewis acids (e.g., PdCl₂) improve cyclization efficiency .
- Temperature : Prolonged reflux (4–18 hours) ensures completion but risks decomposition.
Advanced Question: How can computational methods (e.g., DFT) predict regioselectivity in the functionalization of this compound?
Answer:
Density Functional Theory (DFT) calculations analyze electron density distributions to identify reactive sites. For example:
- Electrophilic substitution : Methoxy groups at positions 4 and 6 direct electrophiles to the para and ortho positions due to electron-donating effects.
- Nucleophilic attack : Electron-deficient regions (e.g., adjacent to electron-withdrawing substituents) are prioritized.
Studies on analogous compounds (e.g., 4,8-Dimethoxy-bis[1,3]dioxolo derivatives) show that steric hindrance from substituents can override electronic effects, requiring multi-parameter optimization . Computational workflows should integrate software like Gaussian or ORCA with experimental validation via NMR or X-ray crystallography .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.5–7.2 ppm). The dioxole ring carbons are typically observed at δ 95–105 ppm .
- IR Spectroscopy : Strong C-O-C stretching vibrations (1050–1250 cm⁻¹) confirm the dioxole ring .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of methoxy groups) validate molecular weight and substituent positions .
Advanced Question: How can contradictory data on substituent effects in benzo[d][1,3]dioxole derivatives be resolved?
Answer:
Contradictions often arise from differing experimental conditions or substituent electronic/steric interactions. For example:
- Case Study : Nitro vs. bromo substituents in benzimidazole derivatives (e.g., 4e vs. 4f in ) showed opposing reactivity trends. Resolution steps:
- Control experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst).
- Hammett analysis : Quantify electronic effects using σ values to predict substituent influence.
- Cross-validation : Compare results with computational models (e.g., DFT) to isolate steric vs. electronic factors.
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Storage : Keep in airtight containers away from ignition sources (e.g., P210 precautions ).
- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .
Advanced Question: What strategies optimize the synthesis of chiral benzo[d][1,3]dioxole derivatives?
Answer:
- Chiral auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during cyclization .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures with >99% ee .
Basic Question: How do substituents on the benzo[d][1,3]dioxole core influence its biological activity?
Answer:
- Electron-withdrawing groups (EWGs) : Enhance stability but may reduce membrane permeability (e.g., nitro groups in 4f ).
- Electron-donating groups (EDGs) : Improve solubility (e.g., methoxy groups) but may increase metabolic degradation.
- Halogenation : Bromo or chloro substituents (e.g., 4e ) often boost antimicrobial activity via hydrophobic interactions.
Advanced Question: How can reaction mechanisms for dioxole ring-opening/functionalization be elucidated?
Answer:
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps .
- Kinetic studies : Monitor reaction rates under varying temperatures to identify rate-determining steps.
- Trapping intermediates : Quench reactions at timed intervals and characterize intermediates via LC-MS or NMR .
Table: Comparative Reactivity of Substituents in Benzo[d][1,3]dioxole Derivatives
| Substituent | Position | Electronic Effect | Observed Reactivity (Example) | Reference |
|---|---|---|---|---|
| -OCH₃ | 4,6 | EDG | Enhanced electrophilic substitution at C5 | |
| -NO₂ | 5 | EWG | Nucleophilic attack at C4 | |
| -Br | 6 | Moderate EWG | Suzuki coupling at C5 |
Basic Question: What purification methods are effective for isolating this compound derivatives?
Answer:
- Recrystallization : Use ethanol-water mixtures for high-purity solids (e.g., 141–143°C melting point ).
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 4:1 ratio) separates polar byproducts .
- Distillation : For low-boiling-point intermediates, employ fractional distillation under reduced pressure .
Advanced Question: How can machine learning models improve the design of benzo[d][1,3]dioxole-based catalysts?
Answer:
- Feature selection : Train models on descriptors like Hammett constants, steric parameters, and reaction yields.
- Predictive modeling : Use Random Forest or neural networks to forecast optimal substituent combinations.
- Validation : Cross-check predictions with high-throughput screening (HTS) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
